molecular formula C22H18S2 B14326342 1,1'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 102548-57-2

1,1'-[Disulfanediylbis(methylene)]dinaphthalene

Cat. No.: B14326342
CAS No.: 102548-57-2
M. Wt: 346.5 g/mol
InChI Key: FQUKWVNKGCUADQ-UHFFFAOYSA-N
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Description

1,1’-[Disulfanediylbis(methylene)]dinaphthalene is a chemical compound characterized by the presence of two naphthalene rings connected by a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 1-naphthylmethyl chloride with sodium disulfide under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1,1’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential applications in biological systems and medicine. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through redox mechanisms.

Comparison with Similar Compounds

    1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorobenzene rings instead of naphthalene.

    1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Contains trimethylbenzene rings.

    1,1’-[Disulfanediylbis(methylene)]bis(4-amino-5-fluoro-2(1H)-pyrimidinone): Contains pyrimidinone rings with amino and fluoro substituents.

Uniqueness: 1,1’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene rings, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and redox biology.

Properties

CAS No.

102548-57-2

Molecular Formula

C22H18S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(naphthalen-1-ylmethyldisulfanyl)methyl]naphthalene

InChI

InChI=1S/C22H18S2/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-24-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2

InChI Key

FQUKWVNKGCUADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSSCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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